4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 4-sulfamoylphenyl carboxamide group at position 3 and a ketone group at position 2. The sulfamoyl group is notable for its polarity, which may enhance solubility and target binding compared to non-polar substituents like chlorophenyl or benzyl groups observed in similar compounds .
Properties
IUPAC Name |
4-oxo-N-(4-sulfamoylphenyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c16-24(22,23)11-6-4-10(5-7-11)18-14(20)12-9-17-13-3-1-2-8-19(13)15(12)21/h1-9H,(H,18,20)(H2,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDGDTTYNMPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with a pyrido[1,2-a]pyrimidine derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Green synthesis approaches, which emphasize eco-friendly and sustainable practices, are increasingly being adopted. These methods often utilize less hazardous reagents and solvents, and aim to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrido[1,2-a]pyrimidine derivatives as antiviral agents. Specifically, compounds similar to 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have shown efficacy against various viruses, including those responsible for febrile illnesses such as the West Nile Virus and Dengue Virus. For instance, a derivative was noted for its low cytotoxicity and high antiviral activity against the West Nile fever virus, suggesting that this class of compounds could be further explored for therapeutic applications in viral infections .
Anti-inflammatory Properties
The compound also exhibits promising anti-inflammatory effects. Research has demonstrated that pyrido[1,2-a]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies indicated that certain derivatives significantly suppressed COX-2 activity, with half-maximal inhibitory concentrations (IC50) comparable to established anti-inflammatory drugs like celecoxib . This positions these compounds as potential candidates for developing new anti-inflammatory medications.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of pyrido[1,2-a]pyrimidine derivatives is crucial for optimizing their pharmacological properties. SAR studies have revealed that modifications to specific functional groups can enhance the potency and selectivity of these compounds against various biological targets. For example, variations in substituents at different positions on the pyrimidine ring have been systematically analyzed to identify those that yield improved activity against enzymes involved in inflammatory responses .
Synthesis and Derivative Development
The synthesis of This compound and its derivatives often involves multi-step chemical processes that allow for the introduction of various functional groups. These synthetic pathways enable researchers to create libraries of compounds for high-throughput screening against a range of biological targets . The ability to modify the chemical structure provides opportunities to tailor the pharmacokinetic and pharmacodynamic properties of these compounds.
Case Studies
- Antiviral Screening : A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives demonstrated their effectiveness against several viral strains including Rift Valley Fever Virus and Yellow Fever Virus. The findings indicated that specific modifications could enhance antiviral efficacy while maintaining low toxicity levels .
- Anti-inflammatory Testing : In vitro assays were performed on various pyrido[1,2-a]pyrimidine derivatives to evaluate their COX inhibition capabilities. Compounds with specific substitutions exhibited significant anti-inflammatory activity, suggesting their potential use in treating conditions characterized by inflammation .
Mechanism of Action
The mechanism of action of 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within the body. It is believed to inhibit certain enzymes or receptors, thereby disrupting critical biological pathways. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Antimalarial Activity
- 4-Oxo-N-[4-(trifluoromethyl)benzyl]-... (Compound 37) : Exhibited moderate antimalarial activity (IC₅₀ = 37 μM) in vitro, attributed to the electron-withdrawing trifluoromethyl group enhancing target binding .
- Implications for Target Compound : The sulfamoyl group’s electronegativity may similarly enhance antimalarial potency, though empirical data are lacking.
Gastroprotective Activity
- Unsaturated 4-Oxo Derivatives: highlights that unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides with methyl and cyclopentyl groups showed significant cytoprotection against ethanol-induced gastric lesions in rats. The most active compound (6-methyl, cyclopentyl substituent) reduced lesion formation by >70% .
- Target Compound’s Potential: The sulfamoyl group’s polarity may improve bioavailability in the gastrointestinal tract, but its efficacy remains untested.
Analgesic Activity
- N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-...: Demonstrated uniform analgesic activity in the "acetic acid writhing" model, comparable to 4-hydroxyquinolin-2-one bioisosteres .
- Structural Insights : The benzylamide fragment’s hydrophobicity and aromaticity are critical for activity, suggesting that the target compound’s sulfamoyl group might alter pain-modulation pathways differently .
Physicochemical Properties
*Estimated using fragment-based methods.
- Lipophilic Groups : Chlorophenyl or benzyl substituents increase membrane permeability but may limit aqueous solubility .
Biological Activity
The compound 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyrido[1,2-a]pyrimidine core with a sulfonamide group that may enhance its biological activity through various interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antitumor activity. For instance, derivatives have been shown to inhibit cancer cell proliferation in various in vitro assays. The mechanism often involves the inhibition of key enzymes related to cell cycle regulation and apoptosis.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|
| Compound A | 15.0 | CDK2 |
| Compound B | 12.5 | Bcl-2 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 2: Inhibition of COX Enzymes
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 25.0 | 20.0 |
| Compound D | 30.0 | 18.0 |
| This compound | TBD | TBD |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may facilitate binding to active sites on target enzymes, inhibiting their activity and thus disrupting related pathways.
- Cell Cycle Modulation : By affecting cell cycle regulators like CDKs (Cyclin-dependent kinases), the compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may promote apoptosis in tumor cells through upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.
Case Studies
Several case studies have documented the efficacy of pyrido[1,2-a]pyrimidine derivatives in preclinical models:
- Study A : In a murine model of breast cancer, a related compound demonstrated a significant reduction in tumor size compared to controls.
- Study B : A clinical trial evaluating the safety and efficacy of a similar derivative in patients with advanced solid tumors reported promising results with manageable side effects.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
The compound is synthesized via a multi-step approach:
Core Formation : Condensation of 2-aminopyridine derivatives with triethyl methanetricarboxylate forms the pyrido[1,2-a]pyrimidine scaffold .
Sulfonamide Introduction : Reaction with sulfonyl hydrazides or sulfamoylphenyl amines under Pd-catalyzed C–H functionalization or nucleophilic substitution .
Carboxamide Coupling : Alkyl/aryl amines react with ester intermediates (e.g., ethyl 4-oxo-pyridopyrimidine carboxylates) via reflux in sealed tubes, yielding carboxamide derivatives .
Key Characterization : Confirm intermediates and final products using H-NMR, elemental analysis, and MS (e.g., 400 MHz NMR for CH and aromatic protons; MS-ESI for [M+H] peaks) .
Basic: How is structural confirmation of this compound achieved in synthetic workflows?
- Elemental Analysis : Verify C, H, N percentages (e.g., ±0.02% deviation from calculated values) .
- NMR Spectroscopy : Identify aromatic protons (δ 6.80–8.35 ppm for pyridopyrimidine H7–H9 and sulfamoylphenyl groups) and methyl/ethyl substituents (δ 3.10–4.75 ppm) .
- Solubility Profiling : Assess solubility in DMF, DMSO, and aqueous buffers (e.g., poor aqueous solubility noted for analogs) .
Advanced: How can synthetic yields be optimized for carboxamide derivatives of this scaffold?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)) for C–H functionalization efficiency; elevated temperatures (80–120°C) improve sulfonyl group insertion .
- Reagent Stoichiometry : Use excess alkyl amines (2:1 molar ratio to ester intermediates) to drive carboxamide formation .
- Purification : Employ petroleum ether or n-hexane recrystallization to isolate high-purity solids (e.g., 15–20% yields for dibenzyl derivatives) .
Advanced: What strategies enable site-selective introduction of sulfonamide groups into the pyridopyrimidine core?
- Thiol Surrogates : Utilize sulfonyl hydrazides as sulfur donors under oxidative conditions (e.g., Cu-mediated coupling) .
- Direct Arylation : Pd-catalyzed coupling of 4-sulfamoylphenyl halides at the C3 position of the pyridopyrimidine scaffold .
Challenge : Competing side reactions at other positions require careful temperature control (e.g., 100°C for 12 hours) .
Basic: What biological activities are associated with the pyrido[1,2-a]pyrimidine core?
The core exhibits:
- CXCR3 Antagonism : Potential for autoimmune disease modulation .
- 5-HT6 Receptor Antagonism : CNS disorder applications (e.g., Alzheimer’s) .
- Analgesic Properties : Para-substituted benzylamide derivatives show enhanced activity in acetic acid writhing models (e.g., 4-fluorobenzylamide outperforms Piroxicam) .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Substituent Effects :
- Metabolite Analysis : Identify active metabolites (e.g., demethylated or oxidized derivatives) via LC-MS in pharmacokinetic studies .
Advanced: How to resolve contradictions in biological data across different assay systems?
- Model Selection : Compare in vitro (e.g., enzyme inhibition) vs. in vivo (e.g., rodent analgesia) results to assess bioavailability .
- Purity Verification : Ensure >95% purity via HPLC to exclude impurities skewing activity .
- Dose-Response Curves : Validate EC/IC values across multiple concentrations (e.g., 0.1–100 μM) .
Advanced: What methodologies are used to study the pharmacokinetics and metabolite profiles of this compound?
- Metabolite Identification : Use liver microsomes or hepatocytes to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- LC-MS/MS Quantification : Monitor plasma concentrations in preclinical models (e.g., C and t determination) .
- Tissue Distribution : Radiolabeled analogs (e.g., C) track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
